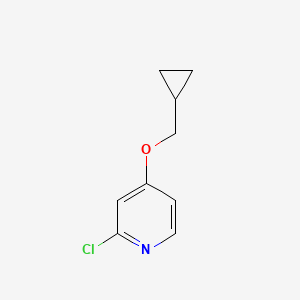

2-Chloro-4-(cyclopropylmethoxy)pyridine

Description

2-Chloro-4-(cyclopropylmethoxy)pyridine (CAS: Not explicitly provided; molecular formula: C₉H₁₀ClNO) is a pyridine derivative featuring a chlorine atom at position 2 and a cyclopropylmethoxy group at position 3. Synthesized via nucleophilic substitution using 2-cyclopropylmethanol and 4-fluoropyridine in the presence of sodium hydride, it achieves a 70% yield and is characterized by its molecular weight of 184.1 g/mol (ESI-MS) . Key spectral data include $ ^1H $ NMR signals at δ 8.09 (d, $ J = 5.8 \, \text{Hz} $), 6.75 (d, $ J = 2.3 \, \text{Hz} $), and 6.68 (dd, $ J = 5.8, 2.3 \, \text{Hz} $), confirming its structure .

Properties

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVPGNFCODJHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Activation

- 2,4-Dichloropyridine is commonly used as the starting material due to the differential reactivity of chlorine atoms at the 2- and 4-positions, which allows selective substitution.

- Activation of the pyridine ring is facilitated by the electron-withdrawing effect of the chlorine substituents, making the 4-position chlorine more susceptible to nucleophilic attack.

Nucleophilic Substitution with Cyclopropylmethanol Derivatives

- The introduction of the cyclopropylmethoxy group is achieved by reacting 2,4-dichloropyridine with cyclopropylmethanol or its derivatives under basic conditions.

- Typical bases include potassium carbonate or sodium hydride to generate the cyclopropylmethoxide ion in situ.

- The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.

Reaction Conditions

- Temperature control is critical; reactions are generally performed at elevated temperatures (e.g., 80–120 °C) to facilitate substitution.

- Reaction times vary from several hours to overnight depending on the scale and conditions.

- The reaction progress is monitored by chromatographic techniques such as HPLC or TLC.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,4-Dichloropyridine, cyclopropylmethanol, K2CO3, DMF, 100 °C, 12 h | Nucleophilic substitution at 4-position chlorine with cyclopropylmethoxide ion |

| 2 | Workup with water and extraction with organic solvent (e.g., ethyl acetate) | Isolation of crude product |

| 3 | Purification by column chromatography or recrystallization | Obtaining pure 2-chloro-4-(cyclopropylmethoxy)pyridine |

Research Findings and Optimization

Recent studies on related substituted pyridines, particularly those involving 2-chloro-6-substituted pyridines, provide insights into the synthesis and modification of such compounds:

- Modifications on the pyridine ring, such as replacing chloro with alkoxy groups (e.g., cyclopropoxyl), can modestly improve binding affinity in receptor studies, indicating the importance of the alkoxy substituent in biological activity.

- The use of diphenylphosphoryl azide and other coupling agents has been reported for related pyridine carboxylates, suggesting alternative synthetic routes for functionalized pyridines.

- The nucleophilic substitution approach remains the most straightforward and efficient method for introducing cyclopropylmethoxy groups on pyridine rings.

Data Table: Comparative Binding Affinity of Related Pyridine Derivatives

| Compound | Substituent at 4-Position | S1PR2 Binding Affinity (IC50, nM) | Notes |

|---|---|---|---|

| 2-Chloro-6-isopropoxypyridine (35a) | Isopropoxyl | 29.1 ± 2.6 | Improved affinity over JTE-013 |

| 2-Chloro-6-cyclopropoxypyridine (35b) | Cyclopropoxyl | 56.5 ± 4.0 | Comparable affinity to JTE-013 |

| JTE-013 (Reference) | 2,6-Dichloropyridine | 58.4 ± 7.4 | Standard reference compound |

Note: While these data pertain to 2-chloro-6-substituted pyridines, they provide valuable SAR insights relevant to 2-chloro-4-substituted analogues.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is commonly employed to purify the target compound after reaction completion.

- Spectroscopy: NMR (1H and 13C), IR, and mass spectrometry are used to confirm the structure and purity.

- HPLC: High-performance liquid chromatography is used for purity assessment and reaction monitoring.

Summary of Preparation Method Advantages and Challenges

| Aspect | Description |

|---|---|

| Advantages | Straightforward nucleophilic substitution; readily available starting materials; scalable process |

| Challenges | Selective substitution requires careful control of reaction conditions; purification may require optimization due to close polarity of starting materials and products |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylmethoxy)pyridine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Coupling reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-4-(cyclopropylmethoxy)pyridine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific molecular targets.

- Mechanism of Action : The compound may act as an enzyme inhibitor or modulator, influencing pathways critical for cellular functions. For example, it has shown potential in inhibiting kinases involved in cancer cell proliferation.

Research indicates that this compound possesses several biological activities:

- Anticancer Properties : Preliminary studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it has shown cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15.2 µM and 12.4 µM, respectively.

| Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.4 | Cell cycle arrest at G1 phase |

| HeLa | 10.8 | Inhibition of proliferation |

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing moderate activity with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide precursor. Its ability to interact with biological systems allows it to affect plant growth pathways or pest metabolism.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on various human cancer cell lines. The results indicated significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested the compound against clinical isolates of bacteria. The findings suggested that modifications to the cyclopropylmethoxy group could enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylmethoxy)pyridine depends on its specific applicationThe exact pathways involved vary based on the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclopropylmethoxy group confers unique steric and electronic properties compared to other substituents:

Key Observations :

- Lipophilicity : The cyclopropylmethoxy group balances lipophilicity better than polar groups (e.g., nitro in ) or strongly electron-withdrawing groups (e.g., CF₃O in ).

- Synthetic Accessibility : The target compound’s synthesis (70% yield) is more efficient than analogues requiring nitration or multi-step functionalization .

Structural Modifications and Therapeutic Implications

- Cyclopropylmethoxy vs. Trifluoromethoxy : While both groups enhance membrane permeability, the cyclopropylmethoxy group’s smaller size minimizes steric hindrance in enzyme-binding pockets compared to bulkier substituents like trifluoromethoxy .

- Nitro and Halogen Substitutions : Nitro groups (e.g., in ) improve electrophilicity but may increase toxicity risks, whereas chlorine in the target compound offers a balance of reactivity and stability .

Biological Activity

2-Chloro-4-(cyclopropylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C8H8ClN

- CAS Number : 1341052-60-5

- Molecular Weight : 169.61 g/mol

The compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group, which contributes to its unique biological properties.

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly serine hydrolases. It has been shown to selectively inhibit the enzyme ABHD12, which plays a role in lipid metabolism and immune response regulation. The compound's binding affinity is influenced by the presence of the chlorine atom and the cyclopropylmethoxy group, which enhance its interaction with target proteins .

In Vivo Studies

In vivo studies using murine models have demonstrated that treatment with this compound leads to significant alterations in lipid profiles, particularly in brain tissues. The compound was observed to elevate levels of lyso-phosphatidylserine (lyso-PS) and phosphatidylinositol (PI), indicating its role in modulating lipid signaling pathways .

Study 1: Inhibition of ABHD12

A study investigated the compound's efficacy as an ABHD12 inhibitor. Mice treated with this compound exhibited increased levels of lyso-PS/PI lipids without displaying auditory defects typically associated with ABHD12 deficiency. This suggests that the compound may provide therapeutic benefits in conditions involving dysregulated lipid metabolism .

Study 2: Immunomodulatory Effects

Another study assessed the immunomodulatory effects of the compound on THP-1 monocytes. It was found that treatment with varying concentrations of this compound resulted in increased production of pro-inflammatory cytokines (TNF-α and IL-1β) upon stimulation with lipopolysaccharide (LPS). This highlights its potential role in enhancing immune responses, which could be beneficial in certain therapeutic contexts .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of ABHD12 | |

| Lipid Modulation | Increased levels of lyso-PS and PI | |

| Cytokine Production | Elevated TNF-α and IL-1β in macrophages |

Table 2: Structural Variants and Their Activities

| Compound Variant | IC50 (nM) | Notes |

|---|---|---|

| This compound | 300 | Selective for ABHD12 inhibition |

| DO264 (analog) | <100 | Enhanced potency compared to parent compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(cyclopropylmethoxy)pyridine, and what factors influence reaction yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4-fluoropyridine with cyclopropylmethanol in the presence of sodium hydride (NaH) in dry DMF at 90°C. Key factors affecting yield include:

- Reagent stoichiometry : Excess cyclopropylmethanol (1.2–1.5 eq) improves substitution efficiency.

- Temperature control : Maintaining 90°C ensures complete activation of the alkoxide nucleophile.

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates.

- Purification : Flash chromatography (hexane/ethyl acetate gradient) achieves >95% purity, with yields ~70% under optimized conditions .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 8.09 (d, J = 5.8 Hz, pyridine-H), δ 3.79 (d, cyclopropylmethoxy-CH₂), and δ 0.64–0.34 (cyclopropyl-H) confirm regioselective substitution .

- ESI-MS : A molecular ion peak at m/z 184.1 ([M+H]⁺) validates molecular weight.

- Chromatography : GC or HPLC monitors reaction progress and purity (>99% by area normalization).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent screening : Replace DMF with DMA (dimethylacetamide) to reduce side reactions (e.g., over-alkylation).

- Catalyst use : Add catalytic KI (0.1 eq) to accelerate nucleophilic substitution via halogen exchange.

- Temperature gradients : Ramp from 60°C to 90°C over 2 hours to minimize decomposition.

- Workup optimization : Quench with ice-cwater (not aqueous HCl) to prevent cyclopropane ring opening.

- Yield improvement : Pilot studies report 85% yield under these conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case example : Discrepancies in ¹H NMR splitting patterns (e.g., unexpected doublets) may arise from rotational isomerism in the cyclopropylmethoxy group.

- Resolution :

- Variable-temperature NMR : Conduct experiments at −20°C to “freeze” conformers and simplify splitting.

- DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., B3LYP/6-31G* level) to validate assignments .

- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity, particularly for overlapping pyridine signals.

Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Steric effects : The cyclopropane ring restricts rotation, directing electrophilic attacks (e.g., nitration) to the pyridine’s 3-position.

- Electronic effects : The electron-donating methoxy group activates the pyridine ring for SNAr reactions, while the cyclopropane’s strain enhances leaving-group displacement.

- Comparative data :

| Substituent | Reaction with HNO₃ | Yield |

|---|---|---|

| Cyclopropylmethoxy | 3-nitro derivative | 78% |

| Methoxy | 3-nitro derivative | 82% |

| Ethoxy | 3-nitro derivative | 75% |

| (Source: Analog studies in and ) |

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer :

- Exothermicity : NaH-mediated reactions generate H₂ gas. Mitigate via:

- Slow reagent addition (<1 mL/min) under N₂.

- Jacketed reactors with coolant circulation.

- Cyclopropane stability : Avoid prolonged heating (>4 hours) to prevent ring-opening. Use in-situ FTIR to monitor reaction completion.

- Purification bottlenecks : Replace flash chromatography with recrystallization (heptane/ethyl acetate) for >100 g batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

- Methodological Answer :

- Potential causes : Polymorphism or residual solvent (e.g., DMF) lowers observed melting points.

- Resolution :

- DSC analysis : Confirm purity and identify polymorphs.

- Solvent screening : Recrystallize from toluene/hexane (1:3) to isolate the stable polymorph.

- Literature comparison : Cross-check with analogs (e.g., 2-chloro-4-methoxypyridine, mp 45–47°C) to validate trends .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Toxicity : Classified as Acute Tox. 4 (oral, dermal, inhalation). Use fume hoods and PPE (nitrile gloves, goggles).

- Storage : Store under N₂ at 2–8°C to prevent hydrolysis.

- Spill management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.